2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one
Description
Structural Elucidation and Molecular Identification
The molecular formula of 2-methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one is C₁₁H₁₂O₃S , with a molecular weight of 224.276 g/mol . Its IUPAC name derives from the propenone backbone substituted with a methyl group at the α-position and a 4-(methylsulfonyl)phenyl group at the ketone position.
The structure features:
- An α,β-unsaturated ketone (propenone) core, characteristic of chalcones.
- A methylsulfonyl (-SO₂CH₃) substituent on the para position of the aromatic ring.
- A methyl group at the β-carbon of the propenone chain.
The compound’s planar geometry and conjugation across the propenone system contribute to its reactivity and spectroscopic behavior.
| Property | Value |
|---|---|
| CAS Number | 516453-68-2 |
| Molecular Formula | C₁₁H₁₂O₃S |
| Molecular Weight | 224.276 g/mol |
| IUPAC Name | This compound |
Physicochemical Properties
The methylsulfonyl group enhances the compound’s polarity, influencing solubility and stability. Key properties include:
- Solubility : Likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) due to the sulfonyl group’s electron-withdrawing effects.
- Melting Point : Not explicitly reported, but analogous chalcones typically melt between 100–200°C.
- Stability : The conjugated system may confer resistance to thermal degradation, though oxidative stability depends on the sulfonyl group’s environment.
The compound’s logP (calculated) is approximately 3.0 , indicating moderate lipophilicity, which balances membrane permeability and aqueous solubility.
Spectroscopic Profile and Structural Confirmation
Spectroscopic data confirm the structure:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Classification within Chalcone Derivative Framework
Chalcones are defined by their 1,3-diaryl-2-propen-1-one scaffold. This compound belongs to the subclass of sulfonated chalcones , distinguished by the methylsulfonyl substituent. Key comparisons:
The methylsulfonyl group increases electrophilicity at the β-carbon, enhancing reactivity as a Michael acceptor—a trait linked to anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
2-methyl-1-(4-methylsulfonylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8(2)11(12)9-4-6-10(7-5-9)15(3,13)14/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXOWVCXRPOLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858072 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]-2-methylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516453-68-2 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]-2-methylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Protocol
The Claisen-Schmidt condensation remains the most widely employed method for synthesizing α,β-unsaturated ketones, including chalcones. This base- or acid-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone possessing α-hydrogens, followed by dehydration to form the conjugated enone system. For 2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one, the reaction utilizes 4-(methylsulfonyl)benzaldehyde and acetone as precursors.
Typical Conditions :
-
Catalyst : 10% aqueous NaOH or KOH
-
Temperature : 80–100°C
-
Solvent : Ethanol or methanol
-
Reaction Time : 12–24 hours
The aldol adduct initially formed undergoes dehydration to yield the target compound. A study by Rashid et al. demonstrated that chalcone derivatives synthesized via this method achieve yields of 70–85% under optimized conditions.
Optimization and Challenges
Key challenges include controlling regioselectivity and minimizing side reactions such as over-dehydration. The use of microwave irradiation has been shown to enhance reaction efficiency, reducing the time to 2–4 hours while maintaining yields above 75%. Additionally, substituting traditional bases with solid acid catalysts (e.g., montmorillonite K10) improves environmental sustainability by avoiding corrosive waste.
Suzuki-Miyaura Cross-Coupling
Methodology and Applications
The Suzuki-Miyaura coupling offers a palladium-catalyzed route to chalcones, enabling the construction of the α,β-unsaturated system through the coupling of 4-(methylsulfonyl)phenylboronic acid with 2-methylpropenoyl chloride . This method is advantageous for introducing structural diversity at the ketone moiety.
Reaction Parameters :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Cs₂CO₃
-
Solvent : Dry toluene
-
Temperature : 100°C
-
Time : 48 hours
Yields for this method typically range between 60–70% , with purity exceeding 95% after column chromatography.
Limitations and Advances
While the Suzuki-Miyaura method provides precise control over substituents, its reliance on expensive palladium catalysts and stringent anhydrous conditions limits large-scale application. Recent advances using heterogeneous palladium catalysts (e.g., Pd/C) have reduced costs and improved recyclability.
Sonogashira Coupling-Isomerization
Hybrid Approach for Chalcone Synthesis
This two-step method involves a Sonogashira coupling between 4-(methylsulfonyl)iodobenzene and 2-methyl-1-propyn-3-ol , followed by acid-catalyzed isomerization to the α,β-unsaturated ketone.
Key Steps :
-
Coupling : PdCl₂(PPh₃)₂ catalyzes the reaction in THF under microwave irradiation (30 minutes, 80°C).
-
Isomerization : HCl in ethanol induces keto-enol tautomerism (2 hours, 60°C).
Reported yields for this route are 65–75% , with the isomerization step achieving near-quantitative conversion.
Advantages Over Traditional Methods
The Sonogashira-isomerization approach avoids harsh basic conditions, making it suitable for acid-sensitive substrates. However, the requirement for specialized equipment (microwave reactors) poses a barrier to widespread adoption.
Cobalt-Catalyzed Synthesis
Innovative Catalytic System
A novel method employing cobalt(II) tetrafluoroborate hexahydrate and tris(2-diphenylphosphinoethyl)phosphine (PP3) was reported for synthesizing related ketones. While originally applied to saturated ketones, this system can be adapted for α,β-unsaturated derivatives by incorporating a dehydrogenation step.
Optimized Protocol :
-
Catalyst : Co(BF₄)₂·6H₂O (10 mol%)
-
Ligand : PP3 (15 mol%)
-
Base : K₂CO₃
-
Solvent : Methanol
-
Temperature : 100°C (autoclave)
-
Time : 24 hours
Initial trials with 4-(methylsulfonyl)acetophenone and formaldehyde yielded the saturated analog in 81% yield . Further modification to introduce dehydrogenation agents (e.g., DDQ) is under investigation.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|---|
| Claisen-Schmidt | NaOH | 70–85 | 12–24 h | Low | High |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 60–70 | 48 h | High | Moderate |
| Sonogashira-Isomerization | PdCl₂(PPh₃)₂ | 65–75 | 3 h | Moderate | Low |
| Cobalt-Catalyzed | Co(BF₄)₂·6H₂O/PP3 | 81* | 24 h | Moderate | High |
*Reported for saturated analog; unsaturated derivative yields pending further study.
The Claisen-Schmidt method remains the most cost-effective and scalable, whereas the cobalt-catalyzed route shows promise for industrial applications due to its compatibility with pressurized systems.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and bacterial infections.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The biological activity of 2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one is primarily attributed to its ability to inhibit specific enzymes and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one
- CAS No.: 516453-68-2
- Molecular Formula : C₁₁H₁₂O₃S
- Molecular Weight : 224.28 g/mol
- Key Functional Groups: α,β-unsaturated ketone (propenone), methylsulfonyl (SO₂CH₃) substituent at the para position of the phenyl ring .
Synthesis :
The compound is synthesized via optimized routes with yields up to 84% , as reported in LookChem literature. Key intermediates include brominated derivatives like 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]propan-1-one .
Applications :
Primarily used as a pharmaceutical intermediate, particularly in the synthesis of COX-2 inhibitors (e.g., Firocoxib-related impurities) .
Comparison with Structural Analogs
2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone
- CAS No.: 53207-59-3
- Molecular Formula : C₁₁H₁₄O₃S
- Molecular Weight : 226.29 g/mol
- Key Difference: Saturated ketone (propanone) instead of α,β-unsaturated propenone.
- Impact: Reduced reactivity in conjugate addition reactions due to the absence of the double bond. Higher thermal stability compared to the propenone analog .
2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone
- CAS No.: Not explicitly listed (see Pharmaffiliates Catalogue PA 33 07520)
- Molecular Formula : C₁₁H₁₃BrO₃S
- Molecular Weight : 305.19 g/mol
- Key Difference : Bromine substitution at the α-carbon.
- Impact :
1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)
- CAS No.: 71868-10-5
- Molecular Formula: C₁₅H₂₁NO₂S
- Molecular Weight : 279.40 g/mol
- Key Differences :
- Methylthio (S-CH₃) instead of methylsulfonyl (SO₂CH₃).
- Morpholine ring at the α-carbon.
- Impact: Methylthio Group: Less electron-withdrawing than sulfonyl, increasing electron density on the phenyl ring. Application: Commercialized as Irgacure 907, a photoinitiator in UV-curable resins .
1-(4-Ethylphenyl)-2-methylpropan-1-one
- CAS No.: 15971-77-4
- Molecular Formula : C₁₂H₁₆O
- Molecular Weight : 176.26 g/mol
- Key Differences :
- Ethyl group instead of methylsulfonyl on the phenyl ring.
- Saturated ketone structure.
- Impact: Reduced polarity and lower boiling point (estimated ~250–270°C) due to the absence of sulfonyl. Limited pharmaceutical relevance; used in fragrances and organic synthesis .
3-(Dimethylamino)-1-(4-methoxyphenyl)-2-methyl-2-propen-1-one
- CAS No.: 208529-38-8
- Molecular Formula: C₁₃H₁₇NO₂
- Molecular Weight : 219.28 g/mol
- Key Differences: Methoxy (OCH₃) and dimethylamino (N(CH₃)₂) substituents.
- Impact: Strong electron-donating groups increase conjugation, shifting UV-Vis absorption maxima. Potential use in optoelectronics or as a fluorescent probe .
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |
|---|---|---|---|---|---|
| This compound | 516453-68-2 | C₁₁H₁₂O₃S | 224.28 | α,β-unsaturated ketone, SO₂CH₃ | Pharmaceutical intermediate |
| 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone | 53207-59-3 | C₁₁H₁₄O₃S | 226.29 | Saturated ketone, SO₂CH₃ | Firocoxib impurity |
| 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone | N/A | C₁₁H₁₃BrO₃S | 305.19 | α-Bromo ketone, SO₂CH₃ | Synthetic intermediate |
| 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one | 71868-10-5 | C₁₅H₂₁NO₂S | 279.40 | Morpholinyl, S-CH₃ | UV photoinitiator (Irgacure 907) |
| 1-(4-Ethylphenyl)-2-methylpropan-1-one | 15971-77-4 | C₁₂H₁₆O | 176.26 | Saturated ketone, ethylphenyl | Fragrance intermediate |
Key Findings
Electronic Effects :
- The methylsulfonyl group in the target compound enhances electrophilicity at the ketone carbon, favoring nucleophilic attacks compared to methylthio or ethyl substituents .
- α,β-Unsaturation increases reactivity in Michael additions, unlike saturated analogs .
Biological Relevance :
- Sulfonyl-containing compounds (e.g., target compound) are prioritized in drug design for their metabolic stability and target affinity, unlike methylthio or morpholinyl derivatives .
Synthetic Utility :
- Brominated derivatives serve as key intermediates for further functionalization, while morpholinyl analogs are tailored for industrial applications (e.g., photoinitiators) .
Physicochemical Properties: Sulfonyl groups increase melting points and reduce solubility in non-polar solvents compared to methylthio or ethyl substituents .
Biological Activity
2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This compound's structure, characterized by a methylsulfonyl group attached to a phenyl ring, contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways. Notably, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are significant in various preclinical models. For instance, studies have demonstrated that it effectively reduces inflammation markers in animal models of arthritis and other inflammatory conditions. The inhibition of COX-2 leads to decreased levels of inflammatory cytokines, contributing to its therapeutic potential in managing chronic inflammatory diseases.
Anticancer Properties
Recent research highlights the anticancer activities of this compound against multiple cancer cell lines. The compound has shown efficacy in inhibiting the growth of various cancers, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. For example:
- Breast Cancer (MDA-MB-231) : The compound exhibited an IC50 value indicating potent antiproliferative activity.
- Lung Cancer : Similar effects were noted with reduced viability in lung cancer cell lines following treatment with this chalcone derivative.
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound:
- Inflammatory Models : In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in paw swelling compared to control groups.
- Cancer Models : In xenograft models, treatment with this compound led to substantial tumor size reduction, further supporting its anticancer properties.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anti-inflammatory, Anticancer | COX-2 inhibition, Apoptosis induction |
| 2-(4-Methylsulfonylphenyl)indole derivatives | Anti-inflammatory | Similar COX inhibition |
| 4-(Methylsulfonyl)phenyl benzimidazoles | Selective COX-2 inhibition | Targeted enzyme inhibition |
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via a multi-step approach. A plausible route involves:
Sulfonation : Introducing the methylsulfonyl group to a phenyl precursor, such as via oxidation of a methylthio intermediate (e.g., using H₂O₂/CH₃COOH) to form 4-(methylsulfonyl)phenyl derivatives .
Acylation : Employing Friedel-Crafts acylation with α,β-unsaturated ketone precursors (e.g., methyl vinyl ketone) to attach the propenone moiety.
Key intermediates include 4-(methylsulfonyl)benzaldehyde and methyl vinyl ketone derivatives. Reaction conditions (e.g., solvent, catalyst) must be optimized to avoid over-oxidation or side reactions .
Q. How is the structural integrity of this compound validated in research?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : To confirm the spatial arrangement of the methylsulfonyl and propenone groups (as seen in structurally analogous compounds like 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one) .
- NMR Spectroscopy : Compare ¹H/¹³C NMR data with literature values. The methylsulfonyl group (SO₂CH₃) typically shows a singlet at ~3.0 ppm in ¹H NMR, while the α,β-unsaturated ketone exhibits characteristic carbonyl (C=O) stretching at ~1680 cm⁻¹ in IR .
Q. What analytical techniques are recommended for assessing purity in academic research?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm to quantify impurities. Reference standards (e.g., TCM323045) with ≥95% purity are critical for calibration .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z: 224.28 for [M+H]⁺) and rule out side products like sulfoxides or reduced alcohols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Tautomerism : The α,β-unsaturated ketone may exhibit keto-enol tautomerism, altering NMR/IR profiles. Use deuterated DMSO to stabilize the keto form during analysis.
- Crystallographic Variability : Polymorphism can affect XRD patterns. Compare data with structurally characterized analogs (e.g., CAS 71868-10-5 derivatives) and validate via DSC to detect phase transitions .
Q. What strategies optimize yield in multi-step syntheses involving methylsulfonyl and propenone functionalities?
- Methodological Answer :
- Stepwise Protection : Protect reactive sites (e.g., sulfonyl group) during acylation to prevent undesired substitutions.
- Catalytic Optimization : Use Lewis acids like AlCl₃ for Friedel-Crafts steps, but avoid excess to prevent decomposition. For oxidation steps (methylthio → methylsulfonyl), employ controlled H₂O₂ addition to minimize over-oxidation to sulfones .
- In-Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate at the desired intermediate stage .
Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic additions or cycloadditions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing sulfonyl group enhances the electrophilicity of the α,β-unsaturated ketone, facilitating Michael additions. For example, thiols or amines may attack the β-carbon.
- Steric Hindrance : The bulky 4-(methylsulfonyl)phenyl group may direct regioselectivity in Diels-Alder reactions. Computational modeling (DFT) can predict transition states for such reactions .
Q. What biological screening approaches are suitable for evaluating this compound’s potential bioactivity?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria) and antioxidant capacity via DPPH radical scavenging.
- Molecular Docking : Screen against targets like COX-2 or β-lactamases, leveraging the sulfonyl group’s potential for hydrogen bonding. Compare with known bioactive sulfonyl-containing compounds (e.g., Celecoxib) .
Applications in Academic Research
Q. How is this compound utilized in polymer chemistry or material science?
- Methodological Answer :
- Photoinitiator : The α,β-unsaturated ketone can act as a UV-activated radical initiator in polymerization. Test efficiency via photo-DSC under 365 nm UV light, referencing protocols for Irgacure 907 (a structurally related photoinitiator) .
- Crosslinking Agent : Incorporate into hydrogels via thiol-ene click chemistry, monitoring gelation kinetics via rheometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
